molecular formula C15H14ClFN2O4S B2570400 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride CAS No. 678186-02-2

4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride

Cat. No.: B2570400
CAS No.: 678186-02-2
M. Wt: 372.8
InChI Key: LFXXGBFUWJYFQO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes an ethoxy group, a fluorophenyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis reactions produce sulfonic acids.

Scientific Research Applications

4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Researchers use it to study enzyme interactions and protein modifications.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4S/c1-2-23-14-8-7-12(24(16,21)22)9-13(14)19-15(20)18-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXGBFUWJYFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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